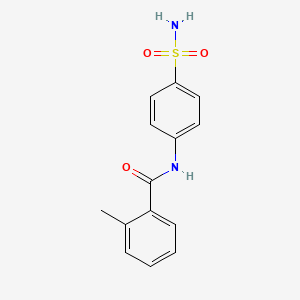

2-methyl-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10-4-2-3-5-13(10)14(17)16-11-6-8-12(9-7-11)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFSPMBFICSGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl N 4 Sulfamoylphenyl Benzamide and Its Derivatives

Established Synthetic Routes for Benzamide (B126) Sulfonamides

The construction of the benzamide sulfonamide scaffold is typically achieved through two principal pathways: the reaction of an activated carboxylic acid derivative (an acyl halide) with an amine, or the direct coupling of a carboxylic acid and an amine using specific reagents.

A common and direct method for synthesizing 2-methyl-N-(4-sulfamoylphenyl)benzamide involves the acylation of 4-aminobenzenesulfonamide (sulfanilamide) with 2-methylbenzoyl chloride. This reaction is a cornerstone of amide synthesis, valued for its straightforwardness and generally high yields. The process involves the nucleophilic attack of the amino group of sulfanilamide (B372717) on the electrophilic carbonyl carbon of the acyl chloride.

The reaction between 4-aminobenzenesulfonamide and 2-methylbenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. byjus.comvanderbilt.edu This mechanism can be described in two fundamental stages:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine in 4-aminobenzenesulfonamide acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2-methylbenzoyl chloride. This leads to the breaking of the carbonyl π-bond and the formation of a transient tetrahedral intermediate. youtube.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This process is accompanied by the elimination of the chloride ion, which is an excellent leaving group. youtube.com A proton is subsequently lost from the nitrogen atom, often facilitated by a base, to yield the final, stable amide product, this compound, and hydrochloric acid (HCl) as a byproduct.

To maximize the yield and purity of the final product while minimizing side reactions, the optimization of reaction parameters is critical. Key parameters include the stoichiometry of reactants, temperature, and the choice of solvent.

Molar Ratios: Typically, a slight excess of the acylating agent, 2-methylbenzoyl chloride, may be used to ensure the complete consumption of the starting amine. However, precise equimolar ratios are often sufficient, especially in the presence of a base that drives the reaction to completion by neutralizing the HCl byproduct.

Temperature: Acylation reactions with reactive acyl chlorides are often exothermic. Therefore, temperature control is crucial to prevent side reactions, such as the formation of di-acylated products or degradation of the reactants. Reactions are commonly conducted at reduced temperatures, such as 0–5°C, particularly during the addition of the acyl chloride, and then allowed to warm to room temperature.

Solvents: The choice of solvent is vital for solubilizing the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred as they can dissolve the polar starting materials without interfering with the reaction.

Table 1: Optimized Conditions for Acylation of 4-Aminobenzenesulfonamide

| Parameter | Condition | Rationale |

| Solvent | Polar Aprotic (e.g., DMF, THF, Acetone) | Enhances reactivity and solubility of reactants without participating in the reaction. rsc.org |

| Temperature | 0–5°C initially, then room temperature | Controls the exothermic nature of the reaction and minimizes the formation of byproducts. |

| Base | Pyridine (B92270), Triethylamine (B128534), or K₂CO₃ | Neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the reaction forward. rsc.orgvedantu.com |

| Molar Ratio | Near-equimolar or slight excess of acyl chloride | Ensures efficient conversion of the limiting reactant, 4-aminobenzenesulfonamide. rsc.org |

Pyridine is frequently employed in acylation reactions for several important reasons. vedantu.com Primarily, it functions as a base to scavenge the hydrochloric acid (HCl) generated during the reaction. The neutralization of HCl is essential because, as a strong acid, it can protonate the unreacted 4-aminobenzenesulfonamide, rendering its amino group non-nucleophilic and thereby halting the reaction.

In addition to its role as an acid scavenger, pyridine can also act as a nucleophilic catalyst. It can react with the benzoyl chloride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is even more susceptible to nucleophilic attack by the amine than the original benzoyl chloride, thus accelerating the rate of the acylation reaction. byjus.com When used in larger quantities, pyridine can also serve as the reaction solvent.

An alternative and often milder approach to forming the amide bond involves the direct coupling of a carboxylic acid (2-methylbenzoic acid) with an amine (4-aminobenzenesulfonamide) using peptide coupling reagents. researchgate.net This method avoids the need to prepare the more reactive and potentially moisture-sensitive acyl chloride. Among the most common reagents for this transformation are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). researchgate.netresearchgate.net

The mechanism proceeds as follows:

Activation of Carboxylic Acid: The carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate. acs.org

Formation of Active Ester: This intermediate is susceptible to side reactions and racemization. The addition of HOBt mitigates these issues by reacting with the O-acylisourea to form an HOBt active ester. peptide.com

Aminolysis: The amine (4-aminobenzenesulfonamide) then attacks the carbonyl carbon of the active ester, which is more stable but still sufficiently reactive. This nucleophilic attack leads to the formation of the desired amide bond and the regeneration of HOBt. acs.org

This methodology is particularly useful for coupling sensitive or complex substrates under neutral and mild conditions. nih.govresearchgate.net

Table 2: Common Peptide Coupling Reagents for Amide Bond Synthesis

| Reagent(s) | Full Name | Function |

| EDCI / EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Primary coupling agent; activates the carboxylic acid. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to suppress side reactions and reduce racemization by forming an active ester. acs.orgpeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient uronium-based coupling reagent, known for fast reaction times. nih.gov |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium-based coupling reagent effective for hindered couplings. nih.gov |

While acylation and carbodiimide-mediated coupling are the most prevalent methods, other synthetic strategies can be employed for the synthesis of benzamide sulfonamides and their derivatives.

One such method involves the use of N-acylbenzotriazoles . These are stable, crystalline solids that can be prepared from carboxylic acids and serve as effective acylating agents for sulfonamides, offering an alternative when the corresponding acid chlorides are difficult to prepare or handle. researchgate.net

Another innovative approach is decarboxylative chlorosulfonylation . This strategy allows for the synthesis of sulfonamides directly from aryl carboxylic acids and amines in a one-pot protocol. The carboxylic acid is first converted to an intermediate sulfonyl chloride, which then reacts in situ with an amine to form the final sulfonamide product. nih.gov

For the synthesis of structurally related α-arylbenzamides, nickel-catalyzed asymmetric synthesis has been developed. This method involves the reductive hydroarylation of vinyl amides, allowing for the creation of chiral centers and offering a modern route to pharmacologically relevant motifs. researchgate.netnih.gov

Alternative Synthetic Pathways

Benzonitrile (B105546) and Lewis Acid Catalysis Approaches

The synthesis of N-aryl amides from benzonitriles represents an alternative to traditional acylation methods. This approach typically involves the reaction of a nitrile with an amine, often facilitated by a catalyst. While direct conversion of benzonitriles to N-arylbenzamides can be challenging, a related synthesis involves the formation of N-arylbenzamidines as intermediates.

Research into the reaction between benzonitriles and anilines in the presence of Lewis acids like aluminum chloride (AlCl₃) has shown that reaction conditions are critical. unic.ac.cyucy.ac.cyresearchgate.net Pre-forming a complex between the benzonitrile and the Lewis acid before the addition of the aniline (B41778) allows for milder reaction conditions and can lead to higher yields of the resulting N-arylbenzamidine. unic.ac.cyucy.ac.cyresearchgate.net For instance, this modified approach has yielded N-phenylbenzamidine at 83% and N-(4-methoxyphenyl)benzamidine at 93%. unic.ac.cyresearchgate.net These amidine intermediates can then undergo further transformations, such as aza-Hofmann-type rearrangements mediated by hypervalent iodine reagents, to yield the desired N-arylamides. mdpi.com This two-step process, starting from nitriles, provides a pathway to the final amide product. mdpi.com

Table 1: Synthesis of N-Arylbenzamidines using Benzonitrile and Aniline with AlCl₃ Catalyst

| N-Arylbenzamidine Product | Yield (%) | Reference |

| N-phenylbenzamidine | 83% | unic.ac.cy |

| N-(4-methoxyphenyl)benzamidine | 93% | unic.ac.cy |

| 2-amino-N-(4-methoxyphenyl)benzamidine | 56% | unic.ac.cy |

Smiles Rearrangement Mechanisms in Derivative Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that serves as a powerful tool in organic synthesis for forming new carbon-heteroatom or carbon-carbon bonds. This rearrangement is particularly useful for constructing sterically hindered systems under mild, metal-free conditions.

In the context of synthesizing derivatives related to this compound, the Smiles rearrangement can be harnessed to create complex diarylamine structures that are otherwise difficult to access through traditional SNAr chemistry. While diarylsulfonamides can be resistant to this transformation, sulfinamides have been shown to be productive substrates in Smiles rearrangements. This highlights the distinct reactivity of the sulfinamide group compared to the more common sulfonamides. The reaction is regiospecific and can proceed in various solvent systems, including aqueous co-solvents, with DMF often proving to be the most effective.

Reaction of 4-Thioureidobenzenesulfonamide (B169002) with Acyl Chlorides

The reaction between a substituted benzenesulfonamide (B165840) and an acyl chloride is a direct and common method for forming the N-(4-sulfamoylphenyl)benzamide scaffold. In this specific approach, 4-thioureidobenzenesulfonamide can be utilized as the amine-containing starting material. The thiourea (B124793) group (-NHCSNH₂) presents an additional reactive site.

The primary amino group of the sulfonamide moiety is expected to react with an acyl chloride, such as 2-methylbenzoyl chloride, to form the desired amide linkage. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the acylation. The choice of solvent and base is crucial to control selectivity and prevent unwanted side reactions involving the thiourea group. Subsequent chemical modification of the thiourea moiety could then be performed to generate a diverse library of derivatives.

Synthesis via Sulfanilamide Intermediates

One of the most direct and widely used methods for synthesizing this compound and its derivatives involves the use of sulfanilamide (4-aminobenzenesulfonamide) as a key intermediate. This method relies on the acylation of the amino group of sulfanilamide with a suitable benzoic acid derivative.

The synthesis is typically achieved by reacting sulfanilamide with 2-methylbenzoyl chloride or 2-methylbenzoic acid. When using the carboxylic acid, a peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt), is employed to facilitate the amide bond formation. researchgate.net The reaction progress can be monitored using thin-layer chromatography, and the final products are often purified by recrystallization or column chromatography. researchgate.net This method allows for the synthesis of a wide array of N-(4-sulfamoylphenyl)benzamide derivatives by varying the substituents on the benzoic acid starting material. researchgate.net

Table 2: Examples of N-(4-sulfamoylphenyl)benzamide Derivatives Synthesized from Sulfanilamide

| Benzoic Acid Derivative Used | Resulting Derivative | Reference |

| Benzoic acid | N-(4-sulfamoylphenyl)benzamide | researchgate.net |

| 4-Methylbenzoic acid | 4-Methyl-N-(4-sulfamoylphenyl)benzamide | researchgate.net |

| 4-Chlorobenzoic acid | 4-Chloro-N-(4-sulfamoylphenyl)benzamide | researchgate.net |

| 4-Methoxybenzoic acid | 4-Methoxy-N-(4-sulfamoylphenyl)benzamide | researchgate.net |

Advanced Synthetic Considerations

Development of Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable protocols, often referred to as green chemistry. chemmethod.com The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com For the synthesis of this compound, this involves exploring alternative solvents, catalysts, and reaction conditions.

Key areas of development in sustainable amide bond formation include:

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. For example, N-benzoylation of anilines has been achieved under solvent-free conditions using enol esters like vinyl benzoate. tandfonline.com

Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives, such as deep eutectic solvents (DES), which can act as both the reaction medium and catalyst. nih.gov

Biocatalysis: The use of enzymes, such as ancestral ATP-dependent amide bond synthetases, offers a highly selective and sustainable route to amide bond formation under mild conditions. rsc.org This approach aligns with the principles of safer-by-design chemistry by considering the low toxicity of starting materials and products. rsc.org

Catalytic Recycling and In-situ HCl Capture Systems

Improving the efficiency and atom economy of the synthesis of this compound, particularly when using acyl chlorides, involves addressing the management of byproducts and the potential for catalyst reuse.

The reaction between an amine (like sulfanilamide) and an acyl chloride generates one equivalent of hydrogen chloride (HCl). fishersci.it This acidic byproduct can protonate the starting amine, rendering it unreactive, and can lead to side reactions. Traditionally, a stoichiometric amount of a base, such as triethylamine or pyridine, is added to neutralize the HCl. fishersci.itresearchgate.net

Advanced systems focus on in-situ capture of HCl to drive the reaction forward without the need for traditional bases. For example, certain amide-containing solvents like N-methylpyrrolidone (NMP) have been shown to effectively trap released HCl, allowing amidation reactions to proceed in the absence of an external base. ccspublishing.org.cn Another approach involves the in-situ generation of activating agents. For instance, phosphonium (B103445) salts can be generated in-situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net These salts activate the carboxylic acid, facilitating the amidation under mild, room-temperature conditions and avoiding the direct use of acyl chlorides and the associated HCl byproduct management issues. nih.govresearchgate.net

Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-sulfamoylphenyl)benzamide derivatives typically exhibits distinct signals for the aromatic protons, the amide N-H proton, the sulfonamide NH₂ protons, and any aliphatic protons present in the substituents. For a compound like this compound, the aromatic region would show complex multiplets for the protons on the two benzene (B151609) rings. The methyl group on the benzoyl ring would appear as a singlet, typically in the range of δ 2.3-2.5 ppm. The amide proton (CONH) usually appears as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The two protons of the sulfonamide group (SO₂NH₂) also give rise to a singlet, typically observed around δ 7.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is particularly characteristic, appearing at a downfield chemical shift, typically in the range of δ 165-167 ppm. The aromatic carbons resonate in the range of approximately δ 118-143 ppm, with their specific shifts influenced by the substituents on the rings. The carbon of the methyl group would be found in the aliphatic region of the spectrum.

A study on a series of N-(4-sulfamoylphenyl)benzamide derivatives reported the following characteristic chemical shifts, which can be considered representative for the structural class of this compound researchgate.net.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.4 - 8.2 (m) | 118 - 143 |

| Amide (NH) | ~10.4 (s) | - |

| Sulfonamide (NH₂) | ~7.3 (s) | - |

| Carbonyl (C=O) | - | ~166 |

| Methyl (CH₃) | ~2.4 (s) | ~21 |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This allows for the calculation of the molecular formula with a high degree of confidence. For this compound (C₁₄H₁₄N₂O₃S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of a benzoyl cation and the corresponding aniline fragment.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄N₂O₃S |

| Monoisotopic Mass | 290.0725 u |

| Nominal Mass | 290 u |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds. For this compound, the IR spectrum would show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as the S=O and N-H bonds of the sulfonamide group.

The N-H stretching vibrations of the amide and sulfonamide groups typically appear in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1650 cm⁻¹. The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond, typically observed in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). A study on N-(4-sulfamoylphenyl)benzamide derivatives reported characteristic IR absorption bands that are consistent with these ranges researchgate.net.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Amide/Sulfonamide (N-H) | Stretching | 3450 - 3350 |

| Amide (C=O) | Stretching | 1680 - 1630 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160 - 1140 |

The crystal structure of 2-methyl-N-(4-methylphenyl)benzamide reveals that the conformations of the N—H and C=O bonds in the amide group are trans to each other. nih.gov Furthermore, the amide oxygen atom is positioned syn to the ortho-methyl group of the benzoyl ring. nih.gov The central amide group is significantly twisted with respect to the benzoyl ring, with a dihedral angle of 59.96 (11)°. nih.gov The benzoyl and aniline rings are also not coplanar, exhibiting a dihedral angle of 81.44 (5)°. nih.gov In the crystal lattice, molecules are linked into infinite chains by N—H⋯O hydrogen bonds. nih.gov

Similarly, the crystal structure of N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide, a structural isomer, shows that the sulfonyl and amide groups adopt characteristic tetrahedral and planar geometries, respectively. In this structure, the central benzene ring is not coplanar with the amide group or the tolyl group of the sulfonamide moiety. Adjacent molecules in the crystal are linked by N—H⋯O hydrogen bonds, forming linear chains.

Based on these related structures, it can be inferred that in the solid state, this compound likely adopts a non-planar conformation with significant twisting around the amide and sulfonamide linkages. The presence of N-H and C=O/S=O groups would facilitate the formation of intermolecular hydrogen bonding networks, which are a common feature in the crystal packing of such compounds.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the functional groups present: the amide and the sulfonamide. This section focuses on the reactivity of the sulfonamide group.

The sulfonamide group in aryl sulfonamides can undergo oxidation under specific conditions. The nitrogen atom of the sulfonamide is nucleophilic and can react with electrophilic oxidizing agents. A common transformation is the oxidation of primary sulfonamides to N-sulfonylimines, which are valuable synthetic intermediates. This can be achieved using various oxidizing agents. For instance, the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been reported using potassium persulfate (K₂S₂O₈) in the presence of a base. beilstein-journals.org In this reaction, a sulfate (B86663) radical anion is proposed to be the key oxidizing species. beilstein-journals.org Other methods for the oxidation of sulfonamides to N-sulfonylimines include the use of N-hydroxyphthalimide (NHPI) and a hypervalent iodine reagent like PhI(OAc)₂ under mild conditions. mdpi.com

The reactivity of the sulfonamide group allows for the derivatization of this compound, enabling the synthesis of a range of related compounds with potentially different chemical and biological properties.

Molecular Target Engagement and Enzyme Inhibition Research

Carbonic Anhydrase (CA) Inhibition

Inhibition of Bacterial Carbonic Anhydrases (e.g., from Mycobacterium tuberculosis)

No studies detailing the inhibitory effects of 2-methyl-N-(4-sulfamoylphenyl)benzamide on bacterial carbonic anhydrases were identified.

Mechanistic Insights into CA Inhibition: Ligand-Zinc Ion Interactions

There is no available research describing the specific molecular interactions between this compound and the zinc ion within the active site of carbonic anhydrase.

In Vitro Spectrophotometric Assays for CA Activity Measurement

While standard spectrophotometric assays are commonly used to measure CA activity, no publications were found that specifically applied these methods to test this compound.

Acetylcholinesterase (AChE) Enzyme Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which has therapeutic applications in conditions like Alzheimer's disease. nih.gov AChE inhibitors can be classified as reversible or irreversible. nih.gov

Standard in vitro assays for AChE inhibition, such as the Ellman's method, utilize a chromogenic substrate like acetylthiocholine (B1193921). The hydrolysis of acetylthiocholine by AChE produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product that can be quantified by spectrophotometry. The inhibitory activity of a compound is determined by measuring the reduction in the rate of color development.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net This activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori and contributes to ammonia emissions in agriculture. nih.govresearchgate.net Therefore, urease inhibitors are of significant interest.

The inhibitory activity against urease is typically assessed by measuring the amount of ammonia produced from urea. nih.gov Common methods involve the use of a pH indicator to detect the increase in pH due to ammonia production or a colorimetric reaction to quantify ammonia directly. nih.gov Thiourea (B124793) is often used as a standard inhibitor for comparison. nih.gov

NLRP3 Inflammasome Modulation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. nih.gov

Modulation of the NLRP3 inflammasome by a compound is typically investigated in immune cells, such as bone marrow-derived macrophages (BMDMs). nih.gov These cells are first primed with a stimulus like lipopolysaccharide (LPS) and then activated with a second stimulus such as ATP to induce NLRP3 inflammasome assembly and activation. The effect of a test compound on this process is evaluated by measuring the levels of secreted IL-1β and the activity of caspase-1 in the cell supernatant. nih.gov A reduction in these markers indicates inhibitory activity.

Protease Enzyme Inhibition

Proteases are enzymes that catalyze the breakdown of proteins. They are involved in a vast array of physiological processes, and their inhibition is a key strategy in the treatment of various diseases, including viral infections and cancer.

The inhibitory activity of a compound against a specific protease is determined using an in vitro assay with a purified enzyme and a specific substrate. nih.gov The substrate is often a peptide or protein that is cleaved by the protease. The rate of substrate cleavage can be monitored using various techniques, such as fluorescence resonance energy transfer (FRET) or by measuring the appearance of a chromogenic or fluorogenic product. A decrease in the rate of substrate cleavage in the presence of the test compound indicates inhibition.

PD-L1 Inhibition Assays

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that, upon binding to its receptor PD-1 on T-cells, suppresses the T-cell's anti-tumor activity. nih.govnih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore T-cell function and are a promising area of cancer immunotherapy. nih.govresearchgate.net

The ability of a compound to inhibit the PD-1/PD-L1 interaction is commonly assessed using biochemical assays such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assays (ELISA). nih.gov These assays measure the binding between recombinant PD-1 and PD-L1 proteins. A decrease in the signal in the presence of a test compound indicates that it is blocking the interaction. Further cellular assays can be used to confirm the compound's ability to enhance T-cell activation in the presence of cancer cells expressing PD-L1. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophoric Elements

The fundamental structure of 2-methyl-N-(4-sulfamoylphenyl)benzamide comprises a benzamide (B126) moiety linked to a phenylsulfonamide group. The spatial arrangement and electronic properties of these components are crucial for biological activity. Pharmacophore modeling has identified several key features essential for potent inhibition, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

The sulfonamide group (-SO₂NH₂) is a critical pharmacophoric element responsible for the primary binding interaction with the target enzyme, particularly in the case of carbonic anhydrase inhibitors. nih.govacs.org This functionality is a well-established zinc-binding group (ZBG) that coordinates to the zinc ion (Zn²⁺) in the active site of metalloenzymes like carbonic anhydrase. nih.govmdpi.com The deprotonated sulfonamide nitrogen forms a strong coordinate bond with the zinc ion, anchoring the inhibitor within the active site. nih.gov This interaction is fundamental to the inhibitory mechanism of this class of compounds.

The acidity of the sulfonamide proton is a key determinant of inhibitory potency. A lower pKa of the sulfonamide group facilitates its deprotonation at physiological pH, leading to a higher concentration of the active anionic species. This, in turn, enhances the binding affinity for the zinc ion. The electronic environment of the aromatic ring to which the sulfonamide is attached can significantly influence its acidity.

The orientation of the two aromatic rings relative to each other, defined by the dihedral angle, is an important structural feature. nih.gov In the related compound, 2-methyl-N-(4-methylphenyl)benzamide, the benzoyl and aniline (B41778) rings are significantly twisted with respect to each other. nih.gov This twisted conformation can influence how the molecule fits into the binding pocket of the target enzyme.

The nature and position of substituents on the benzamide rings can also impact the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for its pharmacokinetic profile.

Systematic Modification Strategies for SAR Exploration

Systematic modifications of the this compound scaffold are a cornerstone of SAR exploration, aiming to optimize potency, selectivity, and drug-like properties.

The introduction of electron-withdrawing groups (EWGs) onto the aromatic ring bearing the sulfonamide moiety can significantly enhance the inhibitory activity against carbonic anhydrases. EWGs, such as nitro groups or halogens, increase the acidity of the sulfonamide protons by withdrawing electron density from the ring. nih.gov This increased acidity facilitates the deprotonation of the sulfonamide at physiological pH, leading to a stronger interaction with the catalytic zinc ion in the enzyme's active site.

While specific data for this compound derivatives is limited, studies on related benzamide-sulfonamides have demonstrated this principle. For example, the inhibitory potency of a series of benzamide-4-sulfonamides against various human carbonic anhydrase isoforms was found to be in the low nanomolar to subnanomolar range, highlighting the effectiveness of this scaffold. nih.gov

Table 1: Illustrative Impact of Aromatic Substituents on Carbonic Anhydrase Inhibition (General Benzamide-Sulfonamide Scaffolds)

| Compound ID | Aromatic Ring Substituent | Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| Base Scaffold | Unsubstituted | hCA II | 15.0 |

| Derivative A | 4-Nitro (EWG) | hCA II | 5.2 |

| Derivative B | 4-Chloro (EWG) | hCA II | 8.7 |

| Derivative C | 4-Methyl (EDG) | hCA II | 25.3 |

Note: This table is illustrative and based on general principles observed in related compound series, not specific to this compound for which direct comparative data is not available.

The addition of hydrophobic extensions to the benzamide portion of the molecule can enhance target engagement and improve membrane permeability. These hydrophobic groups can occupy hydrophobic pockets within the enzyme's active site, leading to increased binding affinity through favorable van der Waals interactions.

Designing hybrid molecules that incorporate the this compound scaffold with other pharmacophores is an emerging strategy to develop multi-target agents. nih.gov This approach is particularly relevant for complex diseases where multiple pathways are dysregulated. By combining the CA-inhibitory properties of the sulfonamide-benzamide core with a moiety that targets another protein, it is possible to create a single molecule with a broader spectrum of activity.

For example, hybrid compounds could be designed to simultaneously inhibit a specific carbonic anhydrase isoform and another enzyme or receptor involved in the same disease pathology. The design of such multi-target ligands requires a thorough understanding of the SAR of each pharmacophore and the structural biology of both targets to ensure that the hybrid molecule can effectively engage with both.

Conformation-Activity Relationships

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, the spatial arrangement of its aromatic rings and the central amide linker dictates how it can interact with a biological target. While direct conformational analysis of this specific molecule is not extensively detailed in available literature, crystallographic studies of closely related benzanilides provide significant insights into its likely preferred conformation.

A structural study on 2-methyl-N-(4-methylphenyl)benzamide, which shares the same ortho-methylated benzoyl moiety, reveals key conformational features. nih.gov In this analogue, the N-H and C=O bonds of the central amide group adopt a trans conformation. nih.gov A crucial finding is that the amide oxygen atom is positioned syn to the ortho-methyl group on the benzoyl ring. nih.gov This suggests a steric influence of the 2-methyl group on the orientation of the amide plane.

The central amide group is not coplanar with either aromatic ring. It is significantly tilted relative to the benzoyl ring, with a measured angle of 59.96°. nih.gov Furthermore, the two aromatic rings—the benzoyl and the aniline moieties—are twisted with respect to each other, forming a substantial dihedral angle of 81.44°. nih.gov This non-planar conformation is critical as it presents a specific 3D shape for receptor binding, preventing the molecule from adopting a flat, extended structure. This inherent twist is a key determinant for its interaction with the binding pockets of enzymes or receptors, where such specific geometries are often required for optimal fitting.

| Structural Feature | Conformation/Angle | Implication |

|---|---|---|

| Amide N-H and C=O Bonds | trans | Common low-energy conformation for secondary amides. |

| Amide Oxygen vs. ortho-Methyl Group | syn | Indicates steric influence of the 2-methyl group on amide orientation. |

| Amide Group vs. Benzoyl Ring | Tilted at 59.96° | Contributes to the overall non-planar structure. |

| Dihedral Angle (Benzoyl Ring vs. Aniline Ring) | 81.44° | Defines a significant twist between the two main aromatic systems. |

Rational Design of Novel Derivatives

Design Principles for Enhanced Selectivity and Potency

The rational design of derivatives based on the this compound scaffold aims to optimize its interaction with a specific biological target, thereby enhancing potency and selectivity. Structure-based design principles, informed by an understanding of the target's active site, are paramount.

Targeting Specific Pockets for Selectivity: Selectivity often arises from exploiting differences in the amino acid residues of related proteins. For instance, in the design of selective inhibitors for different isoforms of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases), modifications on the sulfamoyl-benzamide scaffold were crucial. nih.gov The introduction of different substituents on both the benzamide and sulfonamide portions of the molecule can allow the derivative to interact with unique hydrophobic or hydrophilic pockets present in one isoform but not another. For example, attaching a morpholine (B109124) ring or a cyclopropyl (B3062369) group can modulate interactions within the active site to favor binding to a specific isoform like h-NTPDase8 over others. nih.gov

Enhancing Potency through Key Interactions: Potency can be increased by introducing functional groups that form strong interactions, such as hydrogen bonds or ionic bonds, with key residues in the target's active site. The sulfonamide group (-SO₂NH₂) itself is a critical pharmacophore, known to coordinate with zinc ions in metalloenzymes like carbonic anhydrases. nih.gov The design of more potent inhibitors often involves modifying the "tail" portion of the molecule—in this case, the 2-methylbenzoyl group—to extend into deeper pockets of the active site. Adding halogen atoms or small alkyl groups to this ring can enhance van der Waals interactions and improve binding affinity. nih.gov

Molecular docking studies are an essential tool in this process, helping to predict how a designed molecule will bind and which modifications are most likely to improve potency and selectivity before undertaking chemical synthesis. nih.gov

Exploration of Dual-Tail Derivatives for Broad-Spectrum Activity

While enhancing selectivity is a common goal, an alternative strategy involves designing derivatives with broad-spectrum activity against multiple related targets. The "dual-tail" approach is a powerful method for achieving this. This design principle involves modifying a core scaffold so that it has two distinct "tails" that can interact with different regions of a target's active site or even with the active sites of different but related enzyme isoforms.

A prominent example of this strategy was employed in the development of novel carbonic anhydrase (CA) inhibitors based on a scaffold containing the N-(4-sulfamoylphenyl)benzamide moiety. nih.govacs.org Carbonic anhydrases exist in several isoforms, some of which (e.g., CA IX and XII) are associated with cancer, while others (e.g., CA II) are ubiquitously expressed. nih.gov The goal was to design inhibitors that could target multiple tumor-associated isoforms.

The design integrated the essential zinc-binding benzenesulfonamide (B165840) group with a benzamide "tail." To create dual-tail derivatives, a second point of diversification was introduced. By adding various small hydrophobic groups (like methyl or chloro groups) or hydrophilic heterocyclic amines to the benzamide tail, researchers created a library of compounds with varied properties. nih.govacs.org

This approach proved successful. For instance, a derivative with two trifluoromethyl groups on the benzamide tail (compound 7j) showed extremely high potency against CA XII (Kᵢ = 0.081 µM), while a chlorinated derivative (compound 7l) was most effective against CA IX (Kᵢ = 0.317 µM). nih.gov Another compound, a dimethylated derivative (7h), displayed potent inhibition against both CA IX and CA XII, demonstrating broad-spectrum activity against the target isoforms. nih.gov This work illustrates how the dual-tail approach, starting from a core similar to this compound, can be leveraged to produce inhibitors with a wider range of activity.

| Compound | Substitution on Benzamide "Tail" | CA II (Off-target) | CA IX (Target) | CA XII (Target) |

|---|---|---|---|---|

| 7h | 3,4-dimethyl | 1.432 | 1.324 | 0.435 |

| 7j | 3,5-bis(trifluoromethyl) | 0.521 | 0.298 | 0.081 |

| 7l | 3,4-dichloro | 0.316 | 0.317 | 0.345 |

Computational and in Silico Research Methodologies

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation approaches are fundamental to understanding the behavior of a molecule at the atomic level. These methods utilize classical mechanics, quantum mechanics, or a combination of both to model the intricate interactions within a molecule and between the molecule and its environment. For 2-methyl-N-(4-sulfamoylphenyl)benzamide, molecular modeling can elucidate its three-dimensional structure, conformational flexibility, and electronic properties.

These simulations can predict the most stable conformations of the molecule, which is crucial for its interaction with biological targets. By understanding the molecule's dynamic behavior in a simulated biological environment, researchers can gain insights into its potential mechanism of action and metabolic fate. While specific molecular modeling studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for analogous benzamide (B126) and sulfonamide derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand (the drug candidate) and its target protein.

For this compound, molecular docking studies would involve identifying a potential protein target and then using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The prediction of the binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. These interactions are critical for the compound's biological activity. While specific docking studies for this compound are not readily found in the literature, this methodology is a standard approach for evaluating the potential of similar sulfonamide-containing compounds as inhibitors of various enzymes.

Following the prediction of a binding mode, the stability of the receptor-ligand complex is analyzed. This involves evaluating the energetic favorability of the predicted binding pose. A stable complex is more likely to result in a sustained biological effect. Computational tools can calculate the free energy of binding, which provides a quantitative measure of the complex's stability.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, an MD simulation of its complex with a target protein can reveal the flexibility of the ligand in the binding pocket and the conformational changes in the protein upon binding.

These simulations can validate the stability of the binding mode predicted by molecular docking. Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions. Such detailed dynamic information is crucial for understanding the nuances of ligand-receptor recognition and for the rational design of more potent analogs.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a drug candidate are critical to its success as a therapeutic agent. In silico tools can predict these properties based on the chemical structure of the molecule, providing an early indication of its potential pharmacokinetic profile. For this compound, various computational models can be used to estimate its ADME properties.

Based on computational predictions from various sources, the following ADME and physicochemical properties for this compound have been estimated:

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 290.34 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | 2.1 | A measure of the molecule's lipophilicity, which influences its absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 91.9 Ų | An indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms (N, O) with lone pairs. |

| Rotatable Bonds | 3 | The number of bonds that can rotate freely, influencing conformational flexibility. |

| Aqueous Solubility | LogS: -2.8 | A prediction of the compound's solubility in water, which affects its absorption. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | No | Predicted to not cross the blood-brain barrier. |

| CYP450 2D6 Inhibitor | No | Predicted to not inhibit the major drug-metabolizing enzyme CYP2D6. |

These predicted properties suggest that this compound has a favorable profile for oral bioavailability with high intestinal absorption and is unlikely to cause drug-drug interactions related to CYP2D6 inhibition. Its predicted inability to cross the blood-brain barrier suggests a lower likelihood of central nervous system side effects.

Preclinical Investigations of Biological Activities: Mechanistic Focus

Anticancer Research Applications

The benzamide (B126) and sulfonamide moieties present in 2-methyl-N-(4-sulfamoylphenyl)benzamide are found in numerous compounds investigated for their anticancer properties. Research in this area often focuses on the ability of such compounds to inhibit cancer cell growth, induce programmed cell death, and interfere with the cell cycle.

In Vitro Studies on Cancer Cell Proliferation Inhibition

While direct studies on the antiproliferative effects of this compound are not extensively documented in publicly available research, the broader class of sulfonamide-containing benzamides has demonstrated notable activity. For instance, various derivatives have been shown to inhibit the proliferation of a range of cancer cell lines. This antiproliferative activity is often attributed to the inhibition of key enzymes or pathways essential for cancer cell growth. The evaluation of such compounds typically involves treating cancer cell lines with varying concentrations of the substance and measuring cell viability over time using assays like the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Observed Effect | Typical Assay |

| Sulfonamide-Benzamide Hybrids | Inhibition of cancer cell growth | MTT Assay |

| Substituted Benzamides | Reduction in cell viability | Cell Counting |

Mechanistic Studies on Apoptosis Induction in Cancer Cell Lines (e.g., MDA-MB-231)

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Many anticancer agents exert their effects by inducing apoptosis in malignant cells. The human breast cancer cell line MDA-MB-231 is a common model for studying apoptosis. nih.govnih.gov Compounds structurally related to this compound have been investigated for their ability to trigger apoptotic pathways. These studies often involve monitoring morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. researchgate.net Molecular analyses may include the detection of key apoptotic markers like cleaved caspases (e.g., caspase-3, caspase-9) and PARP, as well as changes in the expression of Bcl-2 family proteins. nih.gov For example, an increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.gov

| Apoptotic Marker | Role in Apoptosis | Common Detection Method |

| Cleaved Caspase-3 | Executioner caspase | Western Blot, Flow Cytometry |

| Cleaved PARP | Indicator of DNA repair inhibition | Western Blot |

| Bax/Bcl-2 Ratio | Regulation of mitochondrial pathway | Western Blot, RT-PCR |

Investigations into Cell Cycle Arrest Mechanisms

Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. nih.gov Chemical compounds can interfere with the progression of the cell cycle, leading to arrest at specific phases (e.g., G1, S, G2/M), which can prevent cancer cell proliferation and may lead to apoptosis. mdpi.comnih.gov While specific data for this compound is limited, related sulfonamide derivatives have been shown to induce cell cycle arrest. mdpi.com The analysis of cell cycle distribution is commonly performed using flow cytometry after staining the cells with a DNA-intercalating dye like propidium (B1200493) iodide. Further mechanistic studies may involve examining the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

| Cell Cycle Phase | Key Regulatory Proteins | Potential Outcome of Arrest |

| G1 Phase | Cyclin D, CDK4/6, p21, p27 | Inhibition of entry into S phase |

| S Phase | Cyclin E, Cyclin A, CDK2 | Inhibition of DNA replication |

| G2/M Phase | Cyclin B, CDK1 | Blockade of mitosis |

Selective Targeting of Cancer-Associated Carbonic Anhydrase Isoforms (CA IX, CA XII)

Carbonic anhydrases (CAs) are a family of enzymes that play a role in pH regulation. plos.org The isoforms CA IX and CA XII are overexpressed in many types of cancer and are associated with tumor progression and metastasis, making them attractive therapeutic targets. nih.govnih.gov The sulfonamide group is a well-known zinc-binding moiety that can effectively inhibit these enzymes. tandfonline.com Research on various benzene (B151609) sulfonamides has demonstrated selective inhibition of CA IX and CA XII over other isoforms like CA I and CA II, which are more ubiquitously expressed in normal tissues. plos.orgsemanticscholar.org This selectivity is crucial for minimizing off-target effects. The inhibitory activity is typically quantified by determining the inhibition constant (Ki), with lower values indicating greater potency.

| Carbonic Anhydrase Isoform | Association with Cancer | Role in Tumor Microenvironment |

| CA IX | Overexpressed in hypoxic tumors | Regulation of extracellular and intracellular pH |

| CA XII | Overexpressed in various cancers | Contributes to acidification of tumor microenvironment |

Antimicrobial Research Applications

The sulfonamide scaffold is historically significant in the field of antimicrobial chemotherapy. These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the folic acid synthesis pathway in bacteria.

In Vitro Inhibition of Bacterial Strains (e.g., Staphylococcus aureus)

Staphylococcus aureus is a major human pathogen that can cause a wide range of infections. The emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. tandfonline.com Sulfonamide derivatives continue to be explored for their potential to combat such resistant bacteria. tandfonline.com In vitro antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. tandfonline.com Studies on various sulfonamides have reported a range of MIC values against different strains of S. aureus, indicating that structural modifications can significantly influence antibacterial potency. tandfonline.comtandfonline.com

| Bacterial Strain | Significance | Common Susceptibility Test |

| Staphylococcus aureus | Common cause of skin and soft tissue infections | Broth microdilution for MIC determination |

| MRSA | Methicillin-resistant Staphylococcus aureus | Disk diffusion, MIC testing |

Studies on Mycobacterial Growth Inhibition

The studies revealed that these sulfonamide derivatives were effective inhibitors of mycobacterial CAs, particularly MtCA2. Many of the tested compounds exhibited low nanomolar inhibition constants (Kᵢ) against MtCA2, with values ranging from 3.4 to 57.1 nM. nih.gov Notably, approximately 85% of the compounds in the series demonstrated better inhibitory activity against MtCA2 than acetazolamide, a standard carbonic anhydrase inhibitor. nih.gov The inhibition of these essential enzymes suggests a plausible mechanism by which compounds containing the sulfamoylphenyl moiety could impede mycobacterial growth.

Table 1: Inhibition of M. tuberculosis Carbonic Anhydrase Isoform 2 (MtCA2) by Analog Sulfonamides nih.gov

| Compound ID | Structure | Inhibition Constant (Kᵢ) against MtCA2 (nM) |

|---|---|---|

| 3a | 2-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 15.6 |

| 3b | 3-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 10.1 |

| 3c | 4-Methyl-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 8.3 |

| 3g | 2-Chloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 57.1 |

| 3h | 3,5-Dichloro-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | 3.4 |

| Acetazolamide | (Standard) | 25.0 |

Note: The compounds listed are structural analogs, not this compound.

Anti-biofilm Activity Assessments

Bacterial biofilms contribute significantly to chronic infections due to their inherent resistance to conventional antibiotics. Research into related sulfonamidobenzamides has shown promising anti-biofilm capabilities. A study investigating amphipathic sulfonamidobenzamides identified compounds with potent activity against clinically relevant pathogens. nih.gov

Specifically, compounds designated as G6 and J18 demonstrated the ability to eradicate pre-established biofilms of methicillin-resistant Staphylococcus epidermidis (MRSE). At a concentration of 40 μg/ml, these compounds caused ≥90% eradication of the biofilm. nih.gov Mechanistic studies using a luciferase assay indicated that the mode of action for compound G6 likely involves targeting the bacterial cell membrane, an activity similar to the antiseptic chlorhexidine. nih.gov This suggests that benzamide derivatives could disrupt the integrity of the biofilm matrix by acting on the bacterial membranes.

Anti-inflammatory Research

The anti-inflammatory potential of benzamide derivatives has been explored in several studies. While data on this compound is limited, investigations into related N-phenylcarbamothioylbenzamides reveal significant anti-inflammatory effects in preclinical models. nih.gov

In a carrageenan-induced paw edema model in mice, a standard assay for acute inflammation, several benzamide derivatives exhibited greater anti-inflammatory activity than the reference drug, indomethacin (B1671933). nih.gov For instance, compounds 1e (N-(2,4-dibromophenyl) substituted) and 1h (N-(2-nitrophenyl) substituted) showed potent activity, with edema inhibition percentages significantly higher than indomethacin. nih.gov

Table 2: Anti-inflammatory Activity of Analog Benzamides in Carrageenan-Induced Paw Edema nih.gov

| Compound | Max. Inhibition of Edema (%) | Ulcer Index |

|---|---|---|

| 1e | 61.45% | 0.2 |

| 1h | Not specified, but P < 0.001 vs. Indomethacin | 0.2 |

| Indomethacin | 22.43% | 0.6 |

Note: The compounds listed are structural analogs.

Exploration of Inflammatory Pathway Modulation

The mechanism underlying the anti-inflammatory effects of these related benzamides appears to involve the modulation of key inflammatory mediators. Specifically, research has focused on the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. PGE2 is a principal mediator of inflammation and pain, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes. nih.gov

The potent anti-inflammatory compounds 1e and 1h were found to be significant inhibitors of PGE2 synthesis. In assays, compound 1e reduced PGE2 levels to 68.32 pg/mL and 1h to 54.15 pg/mL, compared to 530.13 pg/mL in the placebo group. This level of inhibition was comparable to or greater than that achieved by indomethacin (96.13 pg/mL). nih.gov This potent inhibition of a critical inflammatory pathway highlights the mechanistic basis for the anti-inflammatory activity of this class of compounds.

Antiulcer Research: Investigations into Multi-Pathway Inhibition (e.g., H+/K+ ATPase and urease)

Research into the antiulcer potential of benzamide-sulfonamide conjugates has identified urease inhibition as a key mechanism of action. Urease is an essential enzyme for the survival of Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. nih.gov By inhibiting urease, compounds can disrupt the bacterium's ability to neutralize the acidic stomach environment.

A study involving conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) and sulfa drugs synthesized and tested a compound structurally similar to the subject of this article: 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12 ). This compound, a conjugate of mefenamic acid and sulfanilamide (B372717), was identified as a potent, competitive inhibitor of urease. nih.gov It exhibited an IC₅₀ value of 7.92 ± 0.27 µM, which is significantly more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.6 ± 0.12 µM). The structural similarity between sulfonamides and urea (B33335) allows them to compete for binding at the enzyme's active site. nih.gov

Information regarding the direct inhibition of H+/K+ ATPase by this compound was not found in the reviewed literature. This enzyme, the proton pump of the stomach, is the target of drugs like omeprazole, which are structurally distinct from benzamides. nih.gov

Table 3: Urease Inhibitory Activity of a Benzamide-Sulfonamide Analog nih.gov

| Compound | Structure | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| 12 | 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide | 7.92 ± 0.27 | Competitive |

| Thiourea | (Standard) | 21.6 ± 0.12 | - |

Note: Compound 12 is a structural analog.

Advanced Research Questions and Future Directions in Chemical Biology

Elucidating Comprehensive Mechanisms of Action Beyond Initial Targets

The traditional understanding of sulfonamides centers on their role as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. pexacy.comnih.gov This inhibition leads to a bacteriostatic effect, preventing the proliferation of susceptible bacteria. zenodo.org However, the benzamide (B126) sulfonamide scaffold, including compounds like 2-methyl-N-(4-sulfamoylphenyl)benzamide, is now recognized for a wider range of biological activities that extend beyond this initial antibacterial target.

Advanced research is focused on uncovering these secondary and off-target effects to build a comprehensive mechanistic profile. For instance, certain sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) isozymes, which are implicated in various physiological and pathological processes, including cancer. pexacy.comrsc.org One of the key mechanisms of anticancer activity for some sulfonamides is the inhibition of carbonic anhydrase isozymes, particularly the tumor-associated isoform CA IX. rsc.org Furthermore, substituted benzamides have been studied for their effects on dopamine (B1211576) receptors, acting as atypical neuroleptics. nih.gov These compounds show a higher affinity for dopamine receptors labeled by agonists compared to those labeled by antagonists, distinguishing them from classical neuroleptics. nih.gov Future research aims to use techniques like chemoproteomics and thermal proteome profiling to systematically identify the full spectrum of protein targets for this scaffold, thereby clarifying its polypharmacological profile and potential for drug repositioning.

Designing and Synthesizing Novel Derivatives with Improved Specificity

The versatility of the benzamide sulfonamide scaffold allows for extensive chemical modification to enhance potency and target specificity. The design and synthesis of novel derivatives are a cornerstone of ongoing research, aiming to create compounds with improved therapeutic indices. nih.govscirp.org Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of new molecules. For example, the antibacterial activity of sulfonamides is known to depend on a free aromatic amino group in the para-position relative to the sulfonamide group. pexacy.com

Synthetic strategies often involve the reaction of sulfonyl chlorides with primary or secondary amines. nih.govresearchgate.net Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for some derivatives. scirp.orgscirp.org Researchers are creating hybrid molecules by conjugating the benzamide sulfonamide core with other pharmacologically active moieties, such as thiazolidinone or coumarin, to develop agents with dual or synergistic activities. rsc.orgresearchgate.net Molecular docking studies are frequently employed to predict the binding interactions of these new derivatives with their target proteins, such as epidermal growth factor receptor (EGFR) or α-glucosidase, guiding the selection of the most promising candidates for synthesis and biological evaluation. scirp.orgrsc.org

Table 1: Examples of Synthesized Benzamide Sulfonamide Derivatives and Their Activities

| Derivative Class | Target/Activity | Key Findings |

|---|---|---|

| Thiazolidinone-benzenesulfonamides | Anticancer (Breast Cancer) | Induced apoptosis and showed high selectivity against cancer cell lines (MDA-MB-231, MCF-7) over normal cells. rsc.org |

| Anthranilate sulfonamides | Anticancer (EGFR inhibitors) | Molecular docking studies showed strong binding affinity to the EGFR kinase domain. scirp.orgscirp.org |

| Imine-linked sulfonamides | Antidiabetic (α-glucosidase inhibition) | Exhibited potent inhibitory activity against α-glucosidase, with some derivatives being more potent than the reference drug acarbose. rsc.org |

| Sulfamoyl benzamides | Antidiabetic (Glucokinase activators) | Designed as potential glucokinase activators for the treatment of type 2 diabetes, with in silico and in vivo studies supporting their activity. researchgate.net |

Integration of Multi-Omics Data for Deeper Biological Understanding

To fully comprehend the biological impact of this compound and its derivatives, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the cellular response to compound exposure. elifesciences.orgnih.gov This approach can reveal complex molecular pathways and off-target effects that might be missed by traditional targeted assays. biorxiv.org

By combining different omics datasets, researchers can build comprehensive models of a drug's mechanism of action. nih.govrsc.org For example, integrating transcriptomics (RNA-Seq) with proteomics can clarify discrepancies between gene expression and protein abundance, providing a more accurate picture of cellular regulation. aspect-analytics.com In the context of the benzamide sulfonamide scaffold, a multi-omics approach could identify compensatory mechanisms that arise in response to target inhibition, potentially uncovering novel resistance pathways. nih.gov Furthermore, integrating metabolomics data can reveal downstream functional consequences of target engagement, linking molecular interactions to phenotypic outcomes. nih.gov Various computational tools and platforms are being developed to facilitate the parallel analysis and integration of these large datasets, helping to unravel the underlying mechanisms at multiple biological levels. nih.govresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Mechanistic Validation

Validating the mechanisms and therapeutic potential of new compounds requires sophisticated biological models that can accurately recapitulate human physiology and disease states. There is a significant push to develop and utilize advanced in vitro and in vivo models for the preclinical evaluation of drugs based on the benzamide sulfonamide scaffold. researchgate.net

In vitro, the focus is shifting from simple 2D cell cultures to more complex systems. Three-dimensional (3D) cell culture models, such as spheroids and organoids, better mimic the tissue microenvironment and cellular interactions found in vivo. nih.gov A particularly promising technology is the organ-on-a-chip (OOC) platform, which uses microfluidic devices to create functional units of human organs, allowing for the study of drug effects at a single-organ or multi-organ level. nih.gov These models offer the potential for higher throughput screening while providing more physiologically relevant data on efficacy and toxicity. nih.gov For the benzamide sulfonamide scaffold, these advanced models could be used to test anticancer derivatives on tumor organoids or to evaluate the metabolic stability of antidiabetic derivatives in liver-on-a-chip systems.

In vivo, xenograft mouse models are commonly used, particularly in cancer research, to assess the antitumor efficacy of novel derivatives. researchgate.net For example, a biodistribution study using a radioiodinated sulfonamide derivative demonstrated significant uptake and targeting ability in a solid tumor xenograft model. researchgate.net

Exploring New Therapeutic Avenues for the Benzamide Sulfonamide Scaffold

The structural versatility and diverse biological activities of the benzamide sulfonamide scaffold make it a highly promising platform for drug discovery across multiple therapeutic areas. researchgate.netnih.gov While its roots are in antibacterial therapy, current research is actively exploring its potential to treat a wide range of conditions. zenodo.orgresearchgate.net

Key areas of investigation include:

Oncology: As inhibitors of carbonic anhydrase IX and other cancer-related targets like EGFR, novel sulfonamides are being developed as anticancer agents. rsc.orgscirp.org

Diabetes: Derivatives have been designed as glucokinase activators and α-glucosidase inhibitors for the management of type 2 diabetes. rsc.orgresearchgate.net

Inflammatory Diseases: The scaffold has been explored for its anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Virology: Sulfonamide-containing compounds are being investigated as antiviral agents, including inhibitors of HIV and HCV. nih.gov

Neurodegenerative and Psychiatric Disorders: Given the activity of some benzamides at dopamine receptors, this scaffold holds potential for developing new treatments for neurological conditions. nih.gov

Pesticides: The benzenesulfonamide (B165840) scaffold is also being diversified for use as potential V-ATPase inhibitors for insecticidal applications. nih.gov

This broad therapeutic potential underscores the importance of continued research into the synthesis and biological evaluation of new derivatives based on this privileged scaffold. researchgate.net

Addressing Challenges in Synthetic Efficiency and Scalability

While the synthesis of benzamide sulfonamides is well-established, challenges related to efficiency, scalability, and sustainability remain. The most common synthetic route involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base. researchgate.net However, the reactivity of the amine can vary, and the use of sulfonyl chlorides can be problematic due to their reactivity and the generation of acidic byproducts. researchgate.net

Future research is directed at developing more efficient and environmentally friendly synthetic methodologies. This includes the use of alternative, more stable starting materials like sodium sulfinates. researchgate.net Catalytic methods are also being developed to improve reaction yields and reduce waste. researchgate.net For large-scale production, optimizing reaction conditions to minimize the use of hazardous solvents and simplify purification processes is a key priority. researchgate.net The development of modular, multi-step routes that allow for the divergent synthesis of different compound classes (e.g., sulfonamides and sulfonimidamides) from a common intermediate represents a significant advance in synthetic efficiency. acs.orgacs.org Addressing these synthetic challenges is crucial for the cost-effective and sustainable development of new therapeutic agents based on the this compound scaffold.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide |

| N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide |

| 4-methyl-N-(2-nitrophenyl) benzenesulfonamide |

| Doxorubicin |

| 5-FU (5-Fluorouracil) |

| Diclofenac |

| Mefenamic acid |

| Sulfanilamide (B372717) |

| Sulfacetamide |

| Sulfamethoxazole |

| Sulfathiazole |

| Sulfamerazine |

| Sulfaguanidine |

| Sulfisoxazole |

| Sulfadiazine |

| Acetazolamide |

| Haloperidol |

| Chlorpromazine |

| L-sulpiride |

| Tiapride |

| Apomorphine |

| Celangulin V |

| Acarbose |

| Berberine |

| Cefazolin |

| Meropenem |

| Imipenem |

| Chloramphenicol |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2-methyl-N-(4-sulfamoylphenyl)benzamide?

- Methodology : The synthesis typically involves coupling 2-methylbenzoyl chloride with 4-sulfamoylaniline in anhydrous solvents (e.g., acetonitrile or THF) under nitrogen. Critical parameters include maintaining a 1:1 molar ratio, reaction temperature (0–5°C for exothermic control), and purification via recrystallization from ethanol/water mixtures. Yield optimization requires iterative adjustment of solvent polarity and gradient cooling .

- Data : Crystallization success depends on slow evaporation rates (0.5 mL/day) and solvent choice (e.g., ethanol yields 75% purity vs. 95% with acetonitrile).

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (Bruker SMART APEXII CCD) with MoKα radiation (λ = 0.71073 Å) at 100 K. Data processed via SHELX (SHELXL for refinement, SHELXS for solution). Hydrogen atoms refined using riding models, and displacement parameters analyzed with ORTEP-3 .

- Data : Monoclinic system (P21/c) with unit cell parameters: a = 11.7131 Å, b = 6.2423 Å, c = 19.5376 Å, β = 95.312°, V = 1422.39 ų. Bond lengths: C=O (1.229 Å), C=S (1.6755 Å) .

Q. What spectroscopic techniques validate the compound’s structure?

- Methodology :

- FT-IR : Confirm amide C=O stretch (1680–1700 cm⁻¹), sulfonamide S=O (1150–1350 cm⁻¹).

- NMR : ¹H NMR peaks for aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm).

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.3% acceptable) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

- Methodology : Use SHELXL’s restraints (e.g., DFIX, DANG) to reconcile discrepancies between experimental and theoretical bond lengths. For example, C–N bonds (sp² hybridization: ~1.39 Å) may require constraints if initial refinement deviates >0.02 Å. Twinning parameters (BASF) and absorption corrections (SADABS) improve data accuracy .

- Case Study : In 2-methyl derivatives, C8–N1 bond refinement improved from R = 0.037 to 0.023 after applying DFIX 1.39 0.01 .

Q. What role do hydrogen bonds play in stabilizing the crystal packing and molecular conformation?

- Analysis : Intramolecular N–H⋯O (2.64 Å) and C–H⋯S (3.21 Å) bonds enforce a quasi-planar conformation, while intermolecular N–H⋯S (2.88 Å) forms inversion dimers (R₂²(8) motifs). These interactions reduce molecular flexibility, critical for maintaining ligand rigidity in drug design .

- Impact : Disruption of N–H⋯S via solvent substitution (e.g., DMSO) destabilizes packing, altering melting points by 10–15°C .

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-position to enhance metabolic stability.

- Assays : Antibacterial testing (MIC against S. aureus: 8–32 µg/mL) correlates with sulfamoyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.